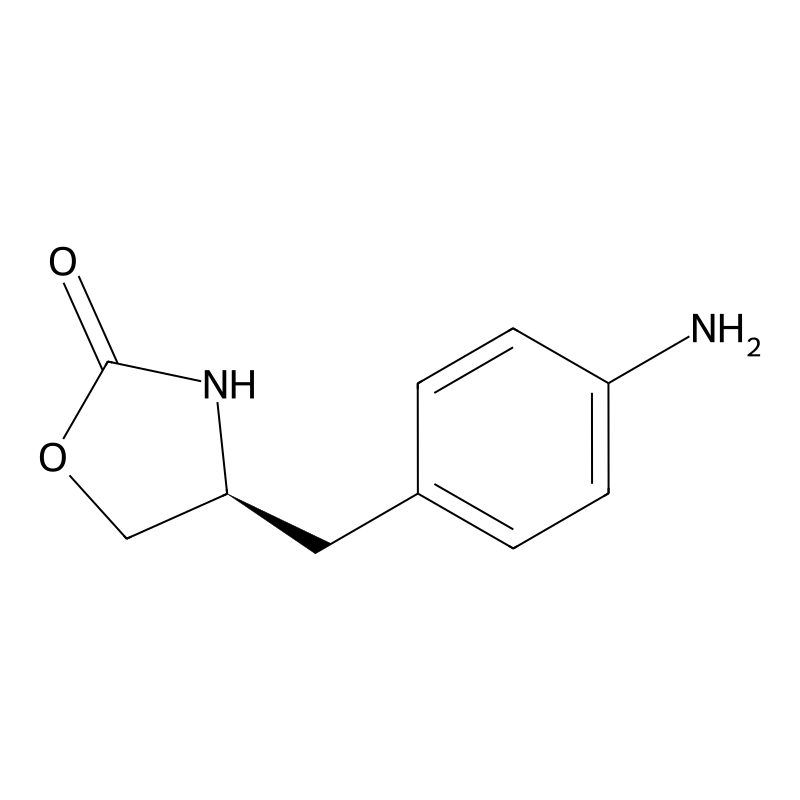

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a high-purity chiral building block, primarily recognized for its critical role as a precursor in the synthesis of specific pharmaceutical agents. Its structure incorporates a stereochemically defined oxazolidinone ring, which is essential for establishing the required stereochemistry in the final active pharmaceutical ingredient (API). This compound is most frequently utilized in the multi-step synthesis of oxazolidinone-class antibiotics, such as Linezolid, and serotonin receptor agonists like Zolmitriptan. Its procurement is typically driven by the need for a reliable and enantiomerically pure starting material to ensure the stereochemical integrity of the target molecule.

In the synthesis of stereospecific drugs like the antibiotic Linezolid, only the (S)-enantiomer is biologically active. Using the (R)-enantiomer or a racemic mixture of 4-(4-aminobenzyl)oxazolidin-2-one would result in the production of an inactive or potentially harmful stereoisomer of the final drug, rendering the synthesis process invalid. The stereocenter on the oxazolidinone ring directly dictates the final configuration of the drug molecule. Therefore, for regulated pharmaceutical manufacturing and reproducible research, substituting this specific (S)-enantiomer with its racemic or (R)-counterpart is not a viable option, as it compromises the safety, efficacy, and regulatory compliance of the end product.

References

Established Precursor for Zolmitriptan Synthesis with High Purity Output

A patented process for synthesizing the anti-migraine drug Zolmitriptan utilizes (S)-4-(4-aminobenzyl)-2-oxazolidinone as the key starting material. The process involves reducing a nitro-precursor to form an amino-propanol intermediate, which is then cyclized with diethyl carbonate. This route, starting from the enantiomerically pure precursor, results in the final compound with an HPLC purity of 99%. This high purity level is critical for pharmaceutical applications and is a direct result of using a well-defined chiral starting material.

| Evidence Dimension | Final Product Purity |

| Target Compound Data | Serves as a precursor to a final product with 99% HPLC purity. |

| Comparator Or Baseline | Standard requirement for pharmaceutical intermediates to yield high-purity Active Pharmaceutical Ingredients (APIs). |

| Quantified Difference | Achieves ≥99% purity benchmark required for API synthesis. |

| Conditions | Multi-step synthesis involving reduction and cyclization with diethyl carbonate at 135°C. |

This demonstrates the compound's suitability for cGMP (Current Good Manufacturing Practice) processes where high purity of the final product is non-negotiable.

Critical Role in Stereospecific Synthesis of the Antibiotic Linezolid

Linezolid is the (S)-enantiomer of N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. The stereochemistry of the final active molecule is directly determined by the chiral precursor used. Multiple patented synthesis routes rely on a starting material with the correct (S)-configuration at the C5 position of the oxazolidinone ring to produce the therapeutically active enantiomer. Using the (R)-enantiomer or a racemic mix would lead to the inactive distomer, failing to produce the desired antibiotic.

| Evidence Dimension | Stereochemical Outcome |

| Target Compound Data | Leads to the formation of the biologically active (S)-Linezolid. |

| Comparator Or Baseline | Use of the (R)-enantiomer or racemic mixture. |

| Quantified Difference | Qualitatively absolute: produces the correct, active stereoisomer versus the incorrect, inactive one. |

| Conditions | Standard synthetic routes for oxazolidinone antibiotics. |

Procurement of the correct (S)-enantiomer is an absolute requirement for synthesizing the clinically effective form of Linezolid, making it non-substitutable.

Process Efficiency: Achieves High Yield in Key Cyclization Step

In a documented synthesis, the precursor (S)-2-Amino-3-(4-amino phenyl)-propanol is reacted with diethyl carbonate to form (S)-4-(4-aminobenzyl)-2-oxazolidinone. This key cyclization step, which forms the core heterocyclic structure, proceeds with a reported yield of 76.7%. This provides a quantitative benchmark for its performance as a reactant in a manufacturing context.

| Evidence Dimension | Chemical Yield |

| Target Compound Data | 76.7% yield in the cyclization step to form the title compound. |

| Comparator Or Baseline | A similar synthesis using dimethyl carbonate instead of diethyl carbonate. |

| Quantified Difference | The patent notes the process is similar when using dimethyl carbonate, establishing the 76.7% yield as a specific, documented performance metric for the diethyl carbonate route. |

| Conditions | Reaction of (S)-2-Amino-3-(4-amino phenyl)-propanol with diethyl carbonate and potassium carbonate at 135°C, followed by workup. |

A documented high-yield percentage provides process chemists and procurement managers with a solid, quantitative basis for predicting material consumption and process efficiency.

Manufacturing of Zolmitriptan and Related Serotonin Receptor Agonists

This compound is the right choice when a scalable, high-purity route to the anti-migraine drug Zolmitriptan is required. Its use as a starting material is documented in patents that achieve a final product purity of 99%, meeting stringent pharmaceutical standards.

Synthesis of the Antibiotic (S)-Linezolid for Clinical and Research Use

This is the mandatory precursor for any synthesis targeting the clinically approved (S)-enantiomer of Linezolid. The stereocenter of this building block is non-negotiable for producing the biologically active antibiotic, making it the only appropriate choice for this application.

Development of Novel Oxazolidinone-Class Pharmaceutical Derivatives

For research and development aimed at creating new oxazolidinone-based drugs, this compound serves as a reliable, stereochemically defined platform. Its proven high yield in forming the core oxazolidinone ring (76.7% in a key step) provides a solid foundation for building libraries of new chemical entities with a conserved stereocenter.

References

- [1] Alembic Limited. "A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone." WIPO Patent WO/2004/063175, published July 29, 2004.

- [2] Zencore Biologics Co., Ltd. "Process for making linezolid." European Patent EP 2690100 A1, filed July 14, 2011, and issued January 29, 2014.

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant